molecular formula C10H7F3N2 B3116594 6-(Trifluoromethyl)isoquinolin-4-amine CAS No. 2177263-97-5

6-(Trifluoromethyl)isoquinolin-4-amine

Cat. No.: B3116594
CAS No.: 2177263-97-5
M. Wt: 212.17
InChI Key: AATRSHXQJDAUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)isoquinolin-4-amine ( 2177263-97-5) is a high-purity chemical building block offered for advanced research and development applications. This compound features an isoquinoline core, a privileged scaffold in medicinal chemistry, functionalized with a primary amine at the 4-position and a metabolically stable trifluoromethyl group at the 6-position . The presence of the trifluoromethyl group is a well-established strategy in lead optimization, as it can enhance protein-ligand interactions, improve metabolic stability, and influence the compound's electronic properties . The molecular framework of this amine makes it a valuable intermediate for constructing non-linear optical (NLO) materials. Its rigid, planar structure and electron-deficient nature are key characteristics for the design of chromophores with strong intramolecular charge transfer, which are investigated for use in optical communications, sensing, and optoelectronic devices . In drug discovery, the isoquinoline scaffold is known to possess significant pharmacological potential. Researchers can utilize this amine derivative as a key synthon for generating novel compounds for screening against various biological targets. The structure offers chemical space for derivatization, allowing for the exploration of structure-activity relationships in the development of new therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)isoquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-2-1-6-4-15-5-9(14)8(6)3-7/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATRSHXQJDAUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 6-(Trifluoromethyl)isoquinolin-4-amine

The construction of the this compound framework can be achieved through various synthetic strategies, which primarily involve either the incorporation of pre-fluorinated building blocks or the formation of the isoquinoline (B145761) core followed by functionalization.

Established Synthetic Pathways Utilizing Fluorinated Building Blocks

A principal strategy in synthesizing trifluoromethyl-substituted heterocycles is the use of readily available, fluorine-containing starting materials. clockss.orgfluorochem.co.uk This approach circumvents the often harsh conditions and regioselectivity issues associated with late-stage trifluoromethylation.

One established method utilizes trifluoroacetic acid derivatives, such as trifluoroacetic anhydride (B1165640) (TFAA), as the trifluoromethyl source. clockss.org For instance, trifluoromethyl derivatives of isoquinoline have been synthesized using phosphonium (B103445) salts that possess a trifluoroacetamide (B147638) group. clockss.org This method contributes to a systematic approach for creating related heterocyclic structures. clockss.org Another approach involves the cyclocondensation of key trifluoromethyl-containing building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, which is a common precursor in the synthesis of various trifluoromethylated heterocycles. nih.gov

Intramolecular cyclization of fluorinated precursors is also a prominent pathway. For example, a related synthesis of 6-amino-4-(trifluoromethyl)quinolines is achieved through the acid-catalyzed cyclization of (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones. smolecule.com This method relies on hydrogen-bonding to control the regiochemistry of the ring closure. smolecule.com The Pictet-Gams reaction, a classical method for isoquinoline synthesis, has also been adapted for trifluoromethylated analogues, although the presence of the CF3 group can influence the reaction pathway. researchgate.net

Building BlockReaction TypeProduct ClassReference
Phosphonium salt with trifluoroacetamideIntramolecular cyclizationTrifluoromethylated Isoquinolines clockss.org
Ethyl 4,4,4-trifluoro-3-oxobutanoateCyclocondensationTrifluoromethyl-substituted Pyridines (analogous) nih.gov
(Z)-4-(Arylamino)-1,1,1-trifluorobut-3-en-2-onesAcid-catalyzed intramolecular cyclizationAmino-(trifluoromethyl)quinolines (analogous) smolecule.com
N-acyl-2-hydroxy-2-(trifluoromethyl)arylethylaminesPictet-Gams ring closure4-(Trifluoromethyl)isoquinolines researchgate.net

Novel Approaches and Methodological Advancements in Isoquinoline Synthesis

Recent advancements in organic synthesis have introduced novel and more efficient methods for constructing the isoquinoline skeleton. Continuous-flow synthesis represents a significant improvement over traditional batch reactions, allowing for the rapid and high-yield production of trifluoromethylated heterocycles from amines and trifluoroacetic anhydride under mild conditions. acs.org

Transition-metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools. acs.org Rhodium(III)-catalyzed C-H activation and annulation of N-chloroimines with alkenes provides a direct, oxidant-free route to isoquinoline derivatives under mild conditions. acs.orgacs.org This method demonstrates broad functional group tolerance, including for substrates bearing trifluoromethyl groups. acs.org Similarly, Rh(III)-catalyzed [4+2] annulation of benzamides with internal acetylene-containing α-CF3-α-amino carboxylates has been developed to produce functionalized isoquinolones, which are precursors to isoquinolines. mdpi.com

Radical trifluoromethylation offers another modern approach. While demonstrated for the synthesis of 1-trifluoromethylated isoquinolines, the methodology, which uses reagents like the Togni reagent as a CF3 radical precursor with β-aryl-α-isocyano-acrylates, showcases a transition-metal-free pathway to incorporate the trifluoromethyl group during the construction of the isoquinoline framework. nih.govresearchgate.net

Precursor Synthesis and Intermediate Isolation Strategies

In multi-step syntheses, protecting group strategies are often essential. The C4-amine, or a precursor amino group on the starting materials, may require protection to prevent unwanted side reactions during the formation of the isoquinoline ring or other transformations. smolecule.com Common protecting groups for amines include acetyl (Ac) or tert-butoxycarbonyl (Boc), which can be removed under acidic or basic conditions later in the synthetic sequence. smolecule.com

Chemical Reactivity and Transformation of the Isoquinoline Core

The electron-withdrawing nature of the C6-trifluoromethyl group and the electron-donating C4-amine group significantly influence the reactivity of the isoquinoline core. These substituents modulate the electron density of the aromatic system, affecting its susceptibility to electrophilic and nucleophilic attack.

Derivatives of the 6-(trifluoromethyl)isoquinoline (B1321889) system can be readily prepared and subjected to further chemical transformations. For example, isoquinolines synthesized via Rh(III)-catalysis bearing an O-triflate (OTf) group can undergo a variety of palladium-catalyzed cross-coupling reactions. mdpi.com These transformations allow for the introduction of diverse substituents onto the isoquinoline backbone.

Examples of Post-Synthetic Transformations:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. mdpi.com

Detriflation: Removal of the OTf group to yield the unsubstituted isoquinoline at that position. mdpi.com

These reactions highlight the utility of the synthesized isoquinoline core as a scaffold for building more complex molecules.

Functional Group Interconversions at C4-Amine and C6-Trifluoromethyl Positions

The functional groups at the C4 and C6 positions are not merely passive substituents; they can participate in a range of chemical reactions. The C4-amino group can be synthesized from other functionalities, such as a nitro group via reduction or a chloro group via nucleophilic aromatic substitution, as demonstrated in analogous quinoline (B57606) syntheses. google.comnih.gov The amine itself can be acylated, alkylated, or used as a directing group for further functionalization of the heterocyclic ring.

The trifluoromethyl group is generally considered to be highly stable. However, under specific conditions, it can exhibit unusual reactivity. In reactions with highly basic dianions derived from 2-mercaptoaniline or 2-hydroxyaniline, an amino-activated trifluoromethyl group can undergo a cyclization reaction where the carbon atom of the CF3 group becomes incorporated into a new five-membered heterocyclic ring (e.g., benzothiazole (B30560) or benzoxazole). clockss.org This transformation involves the sequential elimination of all three fluorine atoms, demonstrating a unique reactivity pathway for the C6-trifluoromethyl group. clockss.org

Catalytic Approaches in the Synthesis of this compound Derivatives

Modern catalytic methods have become indispensable for the efficient and selective synthesis of complex heterocyclic molecules like isoquinoline derivatives. smolecule.com

Rhodium(III)-Catalyzed Synthesis: As previously mentioned, Rh(III)-catalyzed C–H activation and annulation reactions provide a powerful and atom-economical route to isoquinolines. acs.orgacs.org This methodology allows for the construction of the isoquinoline ring from relatively simple and readily available starting materials like N-chloroimines and alkenes. acs.org The reactions often proceed under mild, oxidant-free conditions with high functional group tolerance, making them suitable for synthesizing complex derivatives, including those with trifluoromethyl substituents. acs.orgmdpi.com

Catalyst SystemReactantsKey FeaturesReference
[Cp*RhCl2]2N-chloroimines, AlkenesMild conditions, Oxidant-free, Broad scope acs.org
Rh(III) catalystN-(pivaloyloxy) aryl amides, Acetylenic α-CF3-α-amino carboxylates[4+2] annulation, Access to isoquinolones mdpi.com
AgOTf2-alkynylbenzaldehyde, 4-aminopyrazole-5-carboxamideDomino reaction, Fused isoquinolines researchgate.net

Other Catalytic Systems: Silver triflate (AgOTf) has been shown to be an effective catalyst for domino reactions that produce fused isoquinoline systems. For example, the reaction of 2-alkynylbenzaldehydes with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide proceeds via a silver-catalyzed pathway to yield complex pyrazolo[4′,3′:4,5]pyrimido[2,1-a]isoquinolinones. researchgate.net Chiral phosphoric acids have also been employed in catalytic [3+2] cycloadditions to create enantiopure quinoline-4-carboxylates, a strategy that could potentially be adapted for isoquinoline synthesis. smolecule.com These catalytic approaches offer significant advantages in terms of efficiency, selectivity, and the ability to generate molecular diversity from common intermediates.

Spectroscopic and Structural Elucidation Techniques

Advanced Spectroscopic Characterization of 6-(Trifluoromethyl)isoquinolin-4-amine and its Derivatives

Spectroscopic methods are fundamental to the characterization of novel compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers a complete picture of its molecular structure.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for unambiguous structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic region is expected to show distinct signals for each proton on the isoquinoline (B145761) core. Protons on the ring bearing the electron-donating amine group will exhibit different chemical shifts compared to those on the ring with the electron-withdrawing trifluoromethyl group. For instance, in the related compound 1-Methyl-6-(trifluoromethyl)isoquinoline, the proton signals of the trifluoromethyl-substituted ring appear at δ 8.24, 8.10, and 7.76 ppm. acs.org The amine group's protons (-NH₂) would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum will show characteristic signals for the nine carbons of the isoquinoline core and the one carbon of the trifluoromethyl group. The carbon atom of the CF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms. rsc.org Carbons directly attached to the nitrogen of the amine group and those near the trifluoromethyl group will have their chemical shifts significantly influenced.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial technique. It is expected to show a single, sharp signal, as all three fluorine atoms in the CF₃ group are chemically equivalent. rsc.org The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Key Features
¹H~7.5 - 9.0Multiple signals in the aromatic region corresponding to the isoquinoline protons.
(broad singlet)Signal for the two protons of the primary amine (-NH₂).
¹³C~110 - 160Multiple signals for the aromatic carbons of the isoquinoline ring.
~124 (quartet)Signal for the carbon of the trifluoromethyl group, split by fluorine atoms.
¹⁹F~ -60 to -65A single peak characteristic of an aromatic trifluoromethyl group.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com

For this compound, the key functional groups are the primary amine (-NH₂), the aromatic isoquinoline ring system, and the trifluoromethyl (-CF₃) group.

N-H Vibrations: As a primary amine, the compound is expected to show two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com An N-H bending vibration (scissoring) is also anticipated in the 1650-1580 cm⁻¹ range. orgchemboulder.com

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the isoquinoline ring typically appear in the 1600-1450 cm⁻¹ region. vscht.cz C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹. vscht.cz

C-F Vibrations: The trifluoromethyl group is characterized by strong C-F stretching absorptions, which are typically found in the 1350-1100 cm⁻¹ region.

C-N Vibrations: The stretching vibration for an aromatic C-N bond is usually observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine3500 - 3300Medium
Aromatic C-H StretchIsoquinoline Ring3100 - 3000Medium-Weak
N-H BendPrimary Amine1650 - 1580Medium-Strong
C=C and C=N StretchIsoquinoline Ring1600 - 1450Medium-Strong
C-N StretchAromatic Amine1335 - 1250Strong
C-F StretchTrifluoromethyl1350 - 1100Strong

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound.

For this compound (molecular formula C₁₀H₇F₃N₂), high-resolution mass spectrometry (HRMS) would confirm the exact molecular weight of 212.0561 g/mol . The mass spectrum would show a prominent molecular ion peak [M]⁺ at m/z 212.

Analysis of the fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for such a molecule could include:

Loss of a hydrogen cyanide (HCN) molecule from the isoquinoline ring.

Cleavage of the trifluoromethyl group (-CF₃).

Rearrangements and fragmentation of the heterocyclic ring system. researchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

Ion Formula Expected m/z Description
[M]⁺[C₁₀H₇F₃N₂]⁺212Molecular Ion
[M-F]⁺[C₁₀H₇F₂N₂]⁺193Loss of a fluorine atom
[M-CF₃]⁺[C₉H₇N₂]⁺143Loss of the trifluoromethyl radical
[M-HCN]⁺[C₉H₆F₃N]⁺185Loss of hydrogen cyanide

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine bond lengths, bond angles, and intermolecular interactions. nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of a related compound, 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, demonstrates the type of information that can be obtained. This related molecule was found to crystallize in a monoclinic system with the space group P2₁/c. researchgate.net A similar analysis for this compound would reveal:

The planarity of the isoquinoline ring system.

The precise bond lengths and angles of the amine and trifluoromethyl substituents.

Intermolecular interactions in the solid state, such as hydrogen bonding between the amine group of one molecule and the nitrogen atom or CF₃ group of a neighboring molecule, which dictates the crystal packing.

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, primarily encompassing IR and Raman techniques, can extend beyond simple functional group identification to probe more subtle structural details. By analyzing shifts in vibrational frequencies, one can study conformational changes and intermolecular forces like hydrogen bonding.

For this compound, the N-H stretching frequencies are particularly sensitive to their environment. orgchemboulder.com In a non-polar solvent or in the gas phase, the N-H bands would be sharp. However, in the solid state or in a protic solvent, hydrogen bonding would cause these bands to broaden and shift to lower wavenumbers. The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonds, offering insight into the intermolecular forces that govern the compound's physical properties.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies on 6-(Trifluoromethyl)isoquinolin-4-amine Systems

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of quinoline (B57606) and isoquinoline (B145761) derivatives. researchgate.netnih.gov

Theoretical investigations into the molecular structure of trifluoromethylated quinolines and isoquinolines are often initiated by geometry optimization using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netdergipark.org.tr This process determines the most stable three-dimensional arrangement of atoms in the molecule. For this compound, optimization would likely reveal a planar isoquinoline ring system with the trifluoromethyl and amine groups lying in or slightly out of this plane.

Analysis of the electronic structure provides information about the distribution of electrons within the molecule. The presence of the electron-withdrawing trifluoromethyl group (-CF3) and the electron-donating amine group (-NH2) on the isoquinoline scaffold is expected to significantly influence the electron density distribution. This, in turn, affects the molecule's chemical reactivity and physical properties. The dipole moment and rotational constants are key parameters determined from these calculations. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Trifluoromethylated Isoquinoline System

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (ring)1.32 - 1.38117 - 123~0
C-C (ring)1.39 - 1.42118 - 122~0
C-CF3~1.53--
C-F~1.35--
F-C-F-~107-
C-NH2~1.38--
H-N-H-~112-

Note: This table is illustrative and based on typical values for similar structures, not on specific experimental data for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.orgpku.edu.cn

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the isoquinoline ring, while the LUMO is likely to be distributed over the electron-deficient trifluoromethyl group and the heterocyclic ring. researchgate.net This distribution influences the molecule's behavior in charge-transfer interactions.

Table 2: Representative Frontier Molecular Orbital Energies for a Trifluoromethylated Aromatic Amine

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
Energy Gap (ΔE)4.6

Note: These values are representative and intended for illustrative purposes.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govdoaj.orgresearchgate.net This analysis maps various properties onto the molecular surface, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. mdpi.com For molecules containing fluorine, such as this compound, Hirshfeld analysis can reveal the significance of hydrogen bonds and fluorine contacts in the crystal packing. nih.govscispace.com

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For related trifluoromethylated quinoline derivatives, H···H and H···F/F···H interactions are often the most prominent, indicating the importance of van der Waals forces and weak hydrogen bonds in stabilizing the crystal structure. nih.gov Other significant interactions can include C-H···N, C-H···F, and π···π stacking interactions. researchgate.net

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypeContribution (%)
H···H40 - 50
H···F / F···H25 - 35
C···H / H···C5 - 10
N···H / H···N2 - 5
F···F3 - 7
C···C3 - 6

Note: This data is generalized from studies on similar trifluoromethylated heterocyclic compounds. nih.govscispace.com

DFT calculations can also be employed to predict the electronic and optical properties of this compound. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, which can provide insights into the molecule's color and its behavior upon interaction with light. nih.gov

Key properties that can be calculated include polarizability and hyperpolarizability, which are measures of the molecule's response to an external electric field and are relevant for nonlinear optical (NLO) applications. researchgate.netjournaleras.com The introduction of a trifluoromethyl group can significantly impact these properties. journaleras.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity. rjptonline.org

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-target complex over time. researchgate.netnih.govnih.gov MD simulations provide a more detailed picture of the stability of the complex and the specific interactions that hold the ligand in place. mdpi.com These simulations can reveal the importance of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions in ligand binding. pnnl.gov

Theoretical Exploration of Reaction Mechanisms Involving Trifluoromethylated Isoquinolines

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For trifluoromethylated isoquinolines, theoretical studies can help to understand the pathways of their synthesis and subsequent functionalization. researchgate.netclockss.orgresearchgate.net For instance, DFT calculations can be used to model the transition states and intermediates of a reaction, providing insights into the reaction kinetics and thermodynamics. nih.gov

By calculating the activation energies for different possible pathways, researchers can predict the most likely mechanism for a given transformation. nih.gov This information is invaluable for optimizing reaction conditions and designing new synthetic routes to access novel trifluoromethylated isoquinoline derivatives.

Application of Quantitative Structure-Property Relationships (QSPR) in Trifluoromethylated Isoquinolines

Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. nih.govjapsonline.com These models are built by establishing a mathematical correlation between calculated molecular descriptors and experimentally determined properties. For trifluoromethylated isoquinolines, including this compound, QSPR can be a valuable tool for predicting a range of properties without the need for empirical measurement, thereby accelerating the drug discovery and material science research processes.

The development of a QSPR model for trifluoromethylated isoquinolines would involve several key steps. First, a dataset of isoquinoline derivatives with known properties of interest would be compiled. These properties could include solubility, lipophilicity (logP), melting point, or biological activity against a specific target. nih.govmdpi.com Next, a variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors numerically encode different aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.

Geometrical descriptors: Related to the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Pertaining to the electron distribution, such as dipole moment and partial atomic charges.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, providing detailed electronic and energetic information.

The inclusion of the trifluoromethyl group is of particular significance in QSPR studies of isoquinolines. The CF3 group can significantly influence the electronic properties, lipophilicity, and metabolic stability of the parent molecule. researchgate.net Therefore, descriptors that can accurately capture the impact of this group are crucial for building a robust QSPR model.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical equation that links the descriptors to the property of interest. nih.gov The predictive power of the resulting QSPR model is then rigorously evaluated through internal and external validation techniques.

While specific QSPR models exclusively for trifluoromethylated isoquinolines are not extensively documented in publicly available literature, studies on broader classes of isoquinoline derivatives and other nitrogen heterocycles have demonstrated the utility of this approach. japsonline.comnih.gov For instance, QSAR (a subset of QSPR focusing on biological activity) studies on pyrimido-isoquinolin-quinones have been used to design new derivatives with enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus. nih.gov Similarly, QSAR models for isoquinoline derivatives with inhibitory activity against certain enzymes have been developed to guide lead optimization in cancer research. japsonline.com These studies highlight the potential of QSPR to guide the synthesis of new trifluoromethylated isoquinolines with desired properties.

Below is an illustrative table of molecular descriptors that would be relevant in a QSPR study of trifluoromethylated isoquinolines.

Descriptor TypeExample DescriptorPotential Influence on Properties
Electronic Dipole MomentInfluences solubility and intermolecular interactions.
Partial Charge on NitrogenAffects basicity and hydrogen bonding capacity.
Steric/Topological Molecular WeightBasic property influencing diffusion and transport.
Molecular Surface AreaRelates to solubility and interactions with biological macromolecules.
Lipophilicity LogPKey determinant of membrane permeability and pharmacokinetic behavior.
Quantum Chemical HOMO/LUMO EnergiesRelate to chemical reactivity and electronic transitions.

This table represents a subset of the many descriptors that could be used to build a predictive QSPR model for compounds like this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study intramolecular and intermolecular bonding and interactions. uni-muenchen.de It provides a detailed picture of the electron density distribution in a molecule, translating the complex molecular wave function into the familiar language of Lewis structures, including lone pairs, bonds, and antibonds. uni-muenchen.dewikipedia.org For this compound, NBO analysis can offer profound insights into its electronic structure, stability, and reactivity.

The core of NBO analysis involves the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and provides a quantitative measure of the interaction strength. scirp.org

In the context of this compound, several key interactions would be of interest:

Hyperconjugation involving the Trifluoromethyl Group: The electron-withdrawing nature of the CF3 group is a result of strong hyperconjugative interactions between the C-F bonding orbitals and adjacent C-C antibonding orbitals. NBO analysis can quantify the stabilization energy of these interactions, providing a clear picture of the electronic effect of this substituent.

Intramolecular Hydrogen Bonding: The presence of the amino group at position 4 and the nitrogen atom in the isoquinoline ring could potentially lead to intramolecular hydrogen bonding. NBO analysis can identify and quantify the strength of such interactions.

Resonance Effects within the Isoquinoline Ring: The π-electron system of the isoquinoline core exhibits significant resonance. NBO analysis can describe this delocalization in terms of donor-acceptor interactions between the π-bonding and π*-antibonding orbitals of the aromatic system.

The following table provides a hypothetical representation of key donor-acceptor interactions and their associated stabilization energies (E(2)) that might be observed in an NBO analysis of this compound, based on findings for analogous structures.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N (amino)π* (C-C) (ring)HighLone pair delocalization into the aromatic ring
π (C-C) (ring)π* (C-C) (adjacent ring bond)Moderateπ-conjugation within the isoquinoline system
σ (C-F)σ* (C-C) (adjacent to CF3)ModerateHyperconjugation contributing to the electron-withdrawing effect of CF3
LP (1) N (ring)σ* (C-C) (adjacent ring bond)Lown -> σ* interaction contributing to ring stability

Note: The E(2) values are qualitative (Low, Moderate, High) as specific computational data for this compound is not available.

This analysis would confirm the Lewis structure of the molecule and provide quantitative insights into the electronic interactions that govern its properties and reactivity.

Pharmacological and Agrochemical Research Applications

Role in Pharmaceutical Development Research

The unique structural features of 6-(Trifluoromethyl)isoquinolin-4-amine, particularly the presence of the trifluoromethyl group and the isoquinoline (B145761) core, have made it a valuable building block in medicinal chemistry. The trifluoromethyl group is known to enhance properties such as metabolic stability and binding affinity, making its incorporation into drug candidates a widely used strategy.

Inhibitory Activities against Specific Biological Targets (e.g., Kinases, Tubulin)

Derivatives of isoquinoline have been investigated as inhibitors of various kinases. For instance, the optimization of 6-substituted isoquinolin-1-amine derivatives has led to the development of potent ATP-competitive Rho-kinase (ROCK) inhibitors. nih.gov Rho kinase is a critical target in cardiovascular diseases, and the development of inhibitors based on the isoquinoline scaffold has shown promising results in preclinical models. nih.gov Furthermore, the broader 4-aminoquinazoline core, which shares structural similarities, is a well-established pharmacophore in the design of various kinase inhibitors, including those targeting EGFR, VEGFR, and Aurora kinases, with several approved anticancer drugs featuring this moiety. nih.gov

In the context of tubulin inhibition, a key mechanism for many anticancer drugs, derivatives of isoquinoline have also demonstrated significant activity. Specifically, 5,6-dihydroindolo[2,1-a]isoquinoline derivatives have been found to inhibit tubulin polymerization by binding to the colchicine-binding site. nih.gov One study identified that the (+)-isomers of 6-propyl- and 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline exhibited IC50 values of 11 ± 0.4 and 3.1 ± 0.4 μM, respectively, for tubulin polymerization inhibition. nih.gov While these are more complex structures, they highlight the potential of the isoquinoline scaffold in designing tubulin inhibitors. A novel tubulin inhibitor, designated as 6h, also demonstrated the ability to disrupt microtubule polymerization, suggesting the therapeutic potential of related compounds in cancer treatment. nih.gov

Antiproliferative and Cytotoxic Investigations in vitro (e.g., against cancer cell lines)

The cytotoxic and antiproliferative properties of trifluoromethyl-substituted quinoline (B57606) and isoquinoline derivatives have been extensively studied against a variety of cancer cell lines. Research has shown that these compounds can induce apoptosis and inhibit cell growth in a dose-dependent manner.

For example, a study on novel trifluoromethylquinoline derivatives demonstrated significant in vitro cell-growth inhibitory activity against human promyelocytic leukemic (HL-60) cells. nih.gov One of the most potent compounds, 2,8-bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone, exhibited an IC50 of 10+/-2.5 microM and was found to induce apoptosis. nih.gov Another investigation into quinoline-derived trifluoromethyl alcohols identified a compound with an LC50 value of 14.14 μM, which showed more potent anticancer activity than cisplatin (B142131) in in vitro cell proliferation assays. nih.gov

The antiproliferative efficacy of various derivatives is summarized in the table below, showcasing the broad range of cancer cell lines susceptible to these compounds.

Compound ClassCell LineActivity (IC50/LC50)Reference
Trifluoromethylquinoline derivativesHuman promyelocytic leukemic (HL-60)IC50: 10 ± 2.5 µM nih.gov
Quinoline-derived trifluoromethyl alcoholsIn vitro cell proliferation assaysLC50: 14.14 µM nih.gov
3-Aminoisoquinolin-1(2H)-one derivativesVarious (NCI-60 screen)Average lg GI50 = -5.18 univ.kiev.ua
4-Trifluoromethylquinoline derivativesProstate cancer cells- researchgate.net
Thiazolo[4,5-d]pyrimidine derivativesHuman cancer cell lines (A375, C32, DU145, MCF-7/WT)- mdpi.com

Antimicrobial Research Potential (e.g., against bacterial and fungal pathogens in vitro)

The isoquinoline scaffold is a known pharmacophore for antimicrobial activity. Research has demonstrated that derivatives of isoquinoline exhibit a broad spectrum of activity against both bacterial and fungal pathogens.

In terms of antibacterial activity, novel isoquinoline derivatives have shown high and broad-range bactericidal effects. nih.gov For instance, certain functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines displayed remarkable bactericidal activity. nih.gov Specifically, alkynyl isoquinoline compounds have demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Some tricyclic isoquinoline derivatives have also shown antibacterial properties against Gram-positive pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium, with MIC values ranging from 16 to 128 µg/mL. mdpi.com Furthermore, the incorporation of a trifluoromethyl group into pyrazole (B372694) derivatives has been shown to yield compounds with potent activity against antibiotic-resistant Gram-positive bacteria. nih.gov

Regarding antifungal activity, certain isoquinoline derivatives have also been found to be effective. Chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters of tetrahydroisoquinolines, have exhibited the greatest antifungal activity in some studies. nih.gov Additionally, the combination of a trifluoromethyl group with a 1,2,4-triazolo[4,3-c]pyrimidine core has resulted in compounds with obvious antifungal activities against various plant pathogenic fungi. frontiersin.org The antifungal potential is further supported by studies on 6-substituted amiloride (B1667095) analogs, which have shown broad-spectrum activity against pathogenic fungi. frontiersin.org

Organism TypeSpeciesCompound ClassActivity (MIC)Reference
Bacteria (Gram-positive)Staphylococcus aureusTricyclic isoquinoline derivative16 µg/mL mdpi.com
Bacteria (Gram-positive)Streptococcus pneumoniaeTricyclic isoquinoline derivative32 µg/mL mdpi.com
Bacteria (Gram-positive)Enterococcus faeciumTricyclic isoquinoline derivative64-128 µg/mL mdpi.com
Bacteria (Gram-positive)Antibiotic-resistant strainsN-(trifluoromethyl)phenyl pyrazole derivativesAs low as 1.56 µg/mL nih.gov
FungiVarious plant pathogens1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivativesObvious activity frontiersin.org

Antimalarial Research Directions

The 4-aminoquinoline (B48711) core is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a classic example. The introduction of a trifluoromethyl group into the quinoline scaffold has been a key strategy in the search for new and effective antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum.

Several studies have highlighted the potent in vitro antimalarial activity of trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. nih.gov It has been observed that derivatives containing two trifluoromethyl groups often exhibit slightly higher activity than those with a single trifluoromethyl group. nih.gov For instance, 2,8-bis(trifluoromethyl) quinoline derivatives have shown IC50 values of 4.8 and 5.2 micrograms/ml against the D10 strain of P. falciparum. nih.gov The mechanism of action for some of these compounds is believed to involve intercalation with DNA. nih.gov

Furthermore, the strategic placement of the trifluoromethyl group has been shown to be crucial for activity. In a series of nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives, the presence of a trifluoromethyl group at the 2-position led to increased anti-plasmodial activity, with some compounds showing IC50 values in the nanomolar range against a chloroquine-resistant strain of P. falciparum. nih.govresearchgate.net

Plasmodium StrainCompound ClassActivity (IC50)Reference
P. falciparum (D10, chloroquine-sensitive)2,8-bis(trifluoromethyl)quinoline (B3046767) ketones4.8 and 5.2 µg/mL nih.gov
P. falciparum (W2, chloroquine-resistant)2-(Trifluoromethyl) nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidines0.023 to 20 µM nih.govresearchgate.net

Potential as Selective Modulators of Receptors (e.g., Androgen Receptor)

Derivatives of 6-amino-4-trifluoromethyl-quinolin-2(1H)-one have emerged as a promising class of nonsteroidal selective androgen receptor modulators (SARMs). wikipedia.org SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic effects. wikipedia.org

Research has led to the discovery of orally available and tissue-selective SARMs based on the 6-bisalkylamino-2-quinolinone scaffold. researchgate.net A key lead compound, 6-[(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one, demonstrated excellent anabolic activity in muscle with a reduced effect on the prostate in animal models. researchgate.net This highlights the potential of this chemical class to offer the therapeutic benefits of androgens, such as increasing muscle mass and bone density, while minimizing unwanted side effects. researchgate.netnih.gov The trifluoromethyl group has been noted as significant for the interaction with amino acid residues within the androgen receptor ligand-binding domain. researchgate.net

Applications in Agrochemical Research

The introduction of a trifluoromethyl group into a molecule can alter its lipophilicity, metabolic stability, and binding affinity to target enzymes, which are critical parameters in the design of effective agrochemicals. researchgate.net Compounds containing trifluoromethylpyridine moieties have been successfully commercialized as herbicides and insecticides. nih.govjst.go.jp Despite the recognized potential of this chemical group, specific research findings on this compound within agrochemical applications are not detailed in the available literature.

A thorough review of scientific databases and literature reveals a lack of specific studies focused on the acaricidal (tick- and mite-killing) properties of this compound. While various natural and synthetic compounds are continuously screened for their effectiveness against ticks and mites, such as Rhipicephalus (Boophilus) microplus and Haemaphysalis longicornis, research detailing the evaluation of this particular isoquinoline derivative in such assays is not publicly available. nih.govnih.govresearchgate.net

The development of new herbicidal and pesticidal agents is a continuous effort in agrochemical research. nih.gov Trifluoromethyl-substituted pyridines are components of several commercial herbicides and pesticides, valued for their efficacy and mode of action. researchgate.netnih.gov However, there is no specific information available in the reviewed literature detailing the inclusion or study of this compound in specific herbicidal or pesticidal formulations or research programs aimed at developing such products.

Research on Fluorescent Probes and Biological Imaging Applications

Fluorescent probes are essential tools for visualizing and understanding complex biological processes at the molecular level in living systems. escholarship.orged.ac.uknih.gov The design of these probes often involves fluorophores that can respond to specific analytes or environmental changes. researchgate.netnih.gov While fluorinated compounds can possess unique photophysical properties, there is no available research that describes the synthesis, evaluation, or application of this compound as a fluorescent probe for biological imaging.

Structure Activity Relationship Sar and Mechanistic Studies

Impact of the Trifluoromethyl Group on Biological Activity and Pharmacological Profiles

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, and its incorporation at the 6-position of the isoquinolin-4-amine scaffold profoundly influences the molecule's properties. wechemglobal.comnih.gov The unique characteristics of the -CF₃ group, including its high electronegativity, metabolic stability, and lipophilicity, combine to enhance the compound's potential as a therapeutic agent. mdpi.comcymitquimica.com

The introduction of a trifluoromethyl group can significantly improve a molecule's metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group resistant to metabolic oxidation by cytochrome P450 enzymes. mdpi.com This enhanced stability can lead to a longer half-life and improved bioavailability in vivo. wechemglobal.com Furthermore, the -CF₃ group increases the lipophilicity of the parent molecule, which can facilitate its passage across biological membranes and improve its ability to reach intracellular targets. mdpi.comcymitquimica.com

From an electronic standpoint, the trifluoromethyl group is a strong electron-withdrawing group. This property can alter the pKa of nearby functional groups, such as the 4-amine group, influencing its ionization state at physiological pH and thereby affecting its interaction with biological targets. uni-muenchen.de The presence of the -CF₃ group can also lead to more favorable interactions within a target's binding pocket. It can engage in hydrophobic interactions and, in some contexts, orthogonal multipolar interactions between the C-F bond and carbonyl groups of a protein backbone, potentially increasing binding affinity and potency. nih.govresearchgate.net Studies comparing trifluoromethyl analogs to their non-fluorinated methyl counterparts often show a significant increase in biological activity. nih.govresearchgate.netacs.org For instance, one study found that replacing a methyl group with a trifluoromethyl group could increase biological activity by at least an order of magnitude in about 9% of cases. researchgate.netacs.org This enhancement is attributed to the combined effects on lipophilicity, metabolic stability, and target binding. nih.gov

Table 1: Physicochemical Properties Conferred by the Trifluoromethyl Group
PropertyImpact of the Trifluoromethyl (-CF₃) GroupConsequence for Pharmacological Profile
LipophilicityIncreases lipophilicity (Hansch π value of +0.88). mdpi.comEnhanced membrane permeability and cellular uptake. mdpi.com
Metabolic StabilityHigh C-F bond energy (485.3 kJ/mol) resists metabolic degradation. mdpi.comImproved in vivo stability and potentially longer duration of action. wechemglobal.comnih.gov
ElectronegativityStrong electron-withdrawing effect. mdpi.comModulates pKa of adjacent functional groups, influencing target interactions. uni-muenchen.de
Binding InteractionsCan improve binding affinity through hydrophobic and multipolar interactions. researchgate.netIncreased potency and selectivity for the biological target. wechemglobal.com
BioavailabilityThe combination of increased lipophilicity and metabolic stability can lead to improved oral bioavailability. wechemglobal.comPotentially more effective administration.

Influence of Substituents on the Isoquinoline (B145761) Core for Efficacy and Selectivity

The efficacy and selectivity of compounds based on the 6-(Trifluoromethyl)isoquinolin-4-amine scaffold are not solely dependent on the -CF₃ group. The type and position of other substituents on the isoquinoline core play a crucial role in modulating biological activity. acs.org Structure-activity relationship (SAR) studies on various isoquinoline derivatives have demonstrated that even minor modifications to the heterocyclic core can lead to significant changes in potency and target selectivity. nih.govnih.gov

Furthermore, modifying the 4-amine group with different substituents is a key strategy for exploring the SAR. The size, shape, and chemical nature of the substituent on the amine can dictate how the molecule fits into its binding site and can be optimized to enhance interactions with specific amino acid residues, thereby improving both efficacy and selectivity against off-target proteins. nih.gov The strategic placement of functional groups can also be used to block sites of metabolism, further enhancing the compound's pharmacokinetic profile.

Table 2: General Influence of Substituent Types on the Isoquinoline Core
Substituent TypePosition on Isoquinoline CorePotential Impact on Efficacy and Selectivity
Electron-Donating Groups (e.g., -OCH₃, -NH₂)Benzene (B151609) RingCan increase electron density, potentially altering binding to targets sensitive to electronic effects and influencing metabolic pathways. pharmaguideline.com
Electron-Withdrawing Groups (e.g., -Cl, -NO₂)Benzene RingCan decrease electron density, potentially forming halogen bonds or other specific interactions within the binding pocket.
Hydrogen Bond Donors/AcceptorsVariousCrucial for specific interactions with target proteins, such as the hinge region of kinases, often leading to increased potency.
Bulky/Steric GroupsVariousCan provide selectivity by preventing binding to smaller off-target pockets while optimizing van der Waals interactions in the desired target.
Modifications to the 4-Amine GroupPosition 4Directly impacts interactions within the binding site; can be tailored to improve potency and selectivity by targeting specific sub-pockets. nih.gov

Stereochemical Considerations in Biological Activity

The parent compound, this compound, is an achiral molecule. However, stereochemistry becomes a critical consideration when developing derivatives, as the introduction of a chiral center can lead to enantiomers with markedly different biological activities. patsnap.comomicsonline.org Biological systems, particularly protein targets like enzymes and receptors, are inherently chiral and often exhibit a high degree of stereoselectivity toward their ligands. nih.gov

The three-dimensional arrangement of atoms in a drug molecule is fundamental to its interaction with a biological target, often described by a "lock-and-key" model. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired therapeutic effect, while the other enantiomer (the distomer) may have lower activity, no activity, or even produce undesirable or toxic effects. patsnap.com For example, in kinase inhibitors, a chiral center can precisely orient a key functional group to form a critical hydrogen bond or hydrophobic interaction, whereas its enantiomer would be unable to achieve the same optimal binding, leading to a significant loss in potency. nih.gov A documented case with a c-MET inhibitor showed a 100-fold difference in activity between the R- and S-enantiomers due to a steric clash by the S-enantiomer in the protein's back pocket. nih.gov

Therefore, when designing derivatives of this compound that possess one or more chiral centers, it is essential to synthesize and test each stereoisomer individually. The U.S. Food and Drug Administration (FDA) guidelines emphasize the importance of establishing the absolute stereochemistry of chiral compounds early in development and evaluating each enantiomer's pharmacological and toxicological profile separately. omicsonline.orgnih.gov

Biophysical Characterization of Compound-Target Interactions (e.g., EBI competition assays, tubulin polymerization assays)

To understand the mechanism of action of this compound and its derivatives, various biophysical assays are employed to characterize their direct interaction with biological targets. For compounds designed as microtubule-targeting agents, tubulin polymerization assays and competition assays with known tubulin binders are particularly informative. nih.gov

A closely related analog, 2-(trifluoromethyl)quinolin-4-amine (B175998), has been identified as a tubulin inhibitor. nih.gov Its mechanism was elucidated using assays directly applicable to the isoquinoline scaffold.

Tubulin Polymerization Assay: This cell-free in vitro assay monitors the assembly of purified tubulin dimers into microtubules. nih.gov The process can be followed by measuring the increase in light scattering or fluorescence over time. cytoskeleton.comcytoskeleton.com The resulting polymerization curve typically shows three phases: nucleation, growth, and a steady-state equilibrium. cytoskeleton.com Microtubule-destabilizing agents (inhibitors) will suppress this polymerization, resulting in a lower rate and extent of microtubule formation. Conversely, microtubule-stabilizing agents enhance polymerization. nih.govcytoskeleton.com By testing derivatives of this compound in this assay, one can determine if they directly inhibit tubulin assembly. nih.gov

EBI Competition Assay: To further pinpoint the binding site on tubulin, competition binding assays are used. For instance, many tubulin inhibitors bind to the colchicine-binding site. An End-Binding protein 1 (EBI) competition assay can be used to confirm this. Compounds that bind to the colchicine (B1669291) site on tubulin will prevent the interaction of EBI with microtubule ends. By measuring the displacement of a fluorescently labeled colchicine-site ligand or the inhibition of EBI binding, researchers can confirm that the test compound interacts with this specific site. nih.gov The representative 2-(trifluoromethyl)quinolin-4-amine derivative was shown to be a tubulin inhibitor similar to colchicine using these methods. nih.gov

These biophysical techniques provide direct evidence of target engagement and are crucial for confirming the mechanism of action, guiding further SAR studies, and validating the compound's therapeutic hypothesis.

Exploration of Bioisosteric Replacements in this compound Scaffolds

Bioisosterism, the strategy of replacing a functional group within a lead compound with another group that has similar physical or chemical properties, is a powerful tool in drug design. researchgate.netnih.gov The goal is to create a new analog with improved potency, selectivity, or pharmacokinetic properties. In the context of this compound, bioisosteric replacements can be considered for the trifluoromethyl group, the amine, or the isoquinoline core itself (a concept known as scaffold hopping).

Replacing the trifluoromethyl group can be particularly challenging, as its combination of properties is unique. However, exploring such replacements can sometimes lead to surprising results. For example, a study on a series of indole (B1671886) inhibitors of the AAA ATPase p97 directly compared the effects of replacing a C-5 trifluoromethyl group with several other bioisosteres. nih.gov The results showed that biological activity was highly sensitive to the nature of this substituent. While the trifluoromethoxy (-OCF₃) group yielded a compound with similar potency, the pentafluorosulfanyl (-SF₅) group, despite being a strong electron-withdrawing group, resulted in a nearly 5-fold decrease in inhibition. nih.gov In the same series, replacing -CF₃ with a nitro (-NO₂) group led to a dramatic increase in activity, while a methyl (-CH₃) group decreased activity. nih.gov

This highlights that the effects of bioisosteric replacement are context-dependent and not always predictable, necessitating empirical testing. Other potential bioisosteres for a -CF₃ group include a chlorine atom or an isopropyl group, depending on whether steric or electronic properties are more critical for activity. cambridgemedchemconsulting.com The successful replacement of an aliphatic nitro group with a trifluoromethyl group has also been reported to yield compounds with greater potency and improved metabolic stability, demonstrating the versatility of the -CF₃ group itself as a valuable bioisostere. researchgate.netelsevierpure.com

Table 3: Example of Bioisosteric Replacement of a Trifluoromethyl Group on an Indole Scaffold nih.gov
Compound Structure (Indole Core with C-5 Substituent)Substituent (Bioisostere)p97 Inhibition IC₅₀ (µM)
Indole-CF₃-CF₃ (Lead)4.7 ± 2.0
Indole-SF₅-SF₅21.5 ± 0.4
Indole-NO₂-NO₂0.05 ± 0.01
Indole-CH₃-CH₃10.3 ± 0.4
Indole-OCH₃-OCH₃12.5 ± 0.5
Indole-OCF₃-OCF₃5.3 ± 0.7

Advanced Derivatization Strategies

Synthesis of C-Substituted Isoquinoline (B145761) Derivatives

The introduction of substituents onto the carbon framework of the isoquinoline ring is a key strategy for modulating the molecule's electronic and steric properties. Recent advancements in synthetic chemistry have provided powerful tools for C-H functionalization and cross-coupling reactions, allowing for the regioselective installation of a wide range of functional groups. nih.gov

Transition metal-catalyzed reactions are prominent in this field. For instance, palladium-catalyzed processes, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce aryl, vinyl, and alkynyl groups, respectively, at halogenated positions of the isoquinoline nucleus. Furthermore, modern techniques involving rhodium(III)-catalyzed C-H activation and annulation offer a streamlined pathway to synthesize complex isoquinoline architectures from more readily available starting materials, overcoming the limitations of traditional methods that often require harsh conditions. nih.govacs.org These methods provide an efficient and atom-economical approach to building polysubstituted isoquinolines. nih.gov

Recent research has highlighted several strategies for C-substitution:

Palladium-Catalyzed α-Arylation: This method allows for the convergent combination of precursors to create polysubstituted isoquinolines in excellent yields. nih.gov

Microwave-Assisted Synthesis: Palladium-catalyzed reductive cyclization followed by aromatization under microwave irradiation can yield 4-substituted isoquinoline derivatives. nih.gov

Rhodium-Catalyzed C-H Activation: This approach enables the assembly of isoquinoline derivatives from N-chloroimines and alkenes under mild, oxidant-free conditions, demonstrating exceptional functional group tolerance. acs.orgacs.org

Reaction TypeCatalyst/ReagentPosition(s) FunctionalizedKey Advantages
Palladium-Catalyzed α-ArylationPd(OAc)2, P(t-Bu)3C-3, C-4Convergent, high yields, broad substrate scope. nih.gov
Microwave-Assisted CyclizationPd(PPh3)4, Acidic ConditionsC-4Rapid synthesis, access to polycyclic analogues. nih.gov
Rh(III)-Catalyzed Annulation[Cp*RhCl2]2C-1, C-3, C-4Mild conditions, high functional group tolerance, oxidant-free. acs.org

N-Substitution and Amine-Linked Derivative Synthesis

Modification of the 4-amino group is a primary avenue for generating derivatives of 6-(Trifluoromethyl)isoquinolin-4-amine. N-substitution and the creation of amine-linked structures can significantly alter the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity.

Standard synthetic protocols for N-alkylation and N-arylation are readily applicable. These include nucleophilic substitution reactions with alkyl halides and transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for forming N-aryl and N-heteroaryl bonds. nih.gov The synthesis of a series of 4-aminoquinoline (B48711) derivatives has been achieved through the reaction of 4-chloroquinolines with corresponding amines, demonstrating a straightforward approach to N-substitution. nih.gov This strategy allows for the introduction of a diverse array of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems, providing a rich library of compounds for further investigation. mdpi.com

Reaction TypeReagents/CatalystDerivative TypeTypical Conditions
Nucleophilic Aromatic SubstitutionAlkyl/Aryl AminesN-Alkyl/N-Aryl AminesHeating in neat conditions or with a solvent. nih.gov
Reductive AminationAldehydes/Ketones, NaBH(OAc)3N-Alkyl AminesMild conditions, room temperature.
Buchwald-Hartwig AminationAryl Halides, Pd catalyst, LigandN-Aryl AminesInert atmosphere, elevated temperatures. nih.gov
Amide CouplingAcyl Chlorides/Carboxylic Acids, Coupling Agents (e.g., EDC, HOBt)N-Acyl Derivatives (Amides)Anhydrous solvent, often with a base.

Heterocyclic Annulation and Ring Expansion Strategies

Fusing additional heterocyclic rings onto the isoquinoline framework, a process known as annulation, leads to the formation of polycyclic systems with unique three-dimensional structures and potentially novel biological activities. rsc.org These strategies often involve cascade or multicomponent reactions where new rings are constructed in a single synthetic operation.

Various methods can be employed for heterocyclic annulation:

[3+2] Cycloaddition Reactions: Isoquinolinium ylides can react with dipolarophiles to construct fused five-membered rings. nih.gov

Dearomative [3+2] Annulation: The reaction of isoquinolines with aminocyclopropanes, catalyzed by Lewis acids like ytterbium(III) triflate, can produce complex polycyclic scaffolds. nih.gov

Transition Metal-Catalyzed Annulation: Cobalt-catalyzed redox-neutral C-H annulation provides a pathway to synthesize fused isoquinolones. researchgate.net

Microwave-Assisted Transformations: The reaction of N-fluoroalkyl 1,2,3-triazoles can proceed through ketenimine intermediates to form trifluoromethylated ring-fused isoquinolines. nih.gov

Ring expansion strategies offer another route to novel heterocyclic systems by inserting atoms into the existing isoquinoline core. For example, photocatalyzed single-atom insertion can transform indenes into isoquinoline derivatives, representing an innovative method for skeletal editing. researchgate.net

Development of Prodrug Strategies for Trifluoromethylated Isoquinolines

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable pharmaceutical properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. irjmets.comnih.gov For trifluoromethylated compounds, a key consideration is leveraging the unique properties of the trifluoromethyl (CF3) group. The CF3 group is often used as a bioisosteric replacement for other chemical groups to enhance metabolic stability and binding affinity. nih.govlboro.ac.uk

A prodrug strategy for this compound would typically involve masking the 4-amino group with a promoiety. acs.org This promoiety is designed to be cleaved in vivo by specific enzymes or physiological conditions to release the active parent drug.

Key considerations for a prodrug approach include:

Improved Solubility: Attaching a hydrophilic promoiety, such as a phosphate (B84403) or a short polyethylene (B3416737) glycol (PEG) chain, to the 4-amino group can enhance aqueous solubility.

Enhanced Permeability: Lipophilic promoieties, like long-chain esters or carbonates, can be used to improve passage across biological membranes.

Targeted Delivery: A promoiety can be designed to be recognized by specific enzymes that are overexpressed in target tissues (e.g., tumors), leading to site-specific release of the active drug. irjmets.com

Metabolic Stability: The trifluoromethyl group itself contributes to increased metabolic stability by blocking potential sites of oxidative metabolism. hovione.com A prodrug approach can further protect other metabolically labile sites in the molecule during systemic circulation.

Click Chemistry and Combinatorial Approaches for Library Synthesis

To efficiently explore the chemical space around the this compound scaffold, high-throughput synthesis methods like combinatorial chemistry and click chemistry are invaluable. These approaches enable the rapid generation of large, diverse libraries of related compounds for biological screening.

Combinatorial Chemistry: This strategy often utilizes solid-phase organic synthesis (SPOS), where the isoquinoline core is attached to a solid support (resin). researchgate.net A variety of building blocks can then be sequentially added in a controlled manner. This method is highly amenable to automation and allows for the creation of extensive libraries of isoquinoline derivatives with diverse substitutions. google.comacs.org The final compounds are then cleaved from the resin for purification and testing.

Click Chemistry: The term "click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. researchgate.net For this compound, this could involve converting the 4-amino group into an azide, which can then be "clicked" with a diverse library of terminal alkynes to quickly generate a wide array of triazole-linked derivatives. This approach is exceptionally efficient for creating large numbers of compounds from a common intermediate.

Comparison of Library Synthesis Strategies
StrategyCore PrincipleKey Reaction ExampleAdvantages
Combinatorial Chemistry (SPOS)Sequential synthesis on a solid support to build complexity.Amide bond formation, Suzuki coupling on resin. researchgate.netAmenable to automation; large libraries; simplified purification. google.com
Click ChemistryJoining molecular building blocks via highly efficient and specific reactions.Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netHigh yields; mild conditions; wide functional group tolerance; rapid diversification.

Future Research Directions and Translational Perspectives

Investigation of Novel Biological Pathways and Targets for 6-(Trifluoromethyl)isoquinolin-4-amine Analogs

While the specific biological activities of this compound are not extensively documented, the broader isoquinoline (B145761) class exhibits a vast range of pharmacological effects, including antimicrobial, antitumor, and antimalarial properties. acs.org Future research should focus on synthesizing and evaluating analogs of this compound to uncover novel therapeutic applications. By exploring structurally related compounds, researchers can identify promising biological targets and pathways for this chemical series.

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) nucleus, a reduced form of the isoquinoline core, is known to possess diverse biological activities, including neuroprotective and anti-infective properties. Systematic modification of the this compound scaffold could yield analogs that interact with novel biological targets. For instance, isoquinoline derivatives have shown potential in modulating pathways involved in viral replication, such as nuclear factor-κB and mitogen-activated protein kinase signaling. nih.gov Investigating the potential of these analogs to interfere with such pathways could open new avenues for antiviral drug discovery.

Furthermore, exploring the structure-activity relationships (SAR) of these new analogs is crucial. nih.gov By systematically altering substituents on the isoquinoline ring, researchers can optimize potency, selectivity, and pharmacokinetic profiles for specific targets. This approach could lead to the development of highly targeted therapies for a range of diseases, from cancer to neurodegenerative disorders.

Table 1: Potential Biological Targets for Analogs of this compound

Target ClassPotential ApplicationRationale based on Related Scaffolds
KinasesAnti-inflammatory, OncologyIsoquinoline is a known template for kinase inhibitors. researchoutreach.org
Viral Enzymes/PathwaysAntiviralIsoquinoline alkaloids interfere with multiple pathways crucial for viral replication. nih.gov
Parasitic TargetsAnti-malarial, Anti-leishmanialTHIQ analogs have demonstrated potent antiplasmodial activity. researchgate.net
Neurological ReceptorsNeurodegenerative DisordersTHIQ derivatives have shown neuroprotective properties in animal models.

Exploration in Neglected Tropical Diseases Research

Neglected tropical diseases (NTDs) affect over a billion people, primarily in low-income countries, and suffer from a significant lack of safe, effective, and affordable medicines. nih.gov The development of new chemical entities is a priority outlined by the World Health Organization. bohrium.compharmafocusasia.com The isoquinoline scaffold represents a promising starting point for NTD drug discovery due to its known anti-infective properties. researchgate.net

There is a critical need for novel therapeutic options for several NTDs, including onchocerciasis, schistosomiasis, and Chagas disease. nih.gov Research initiatives could focus on screening this compound and its derivatives against a panel of pathogens responsible for these diseases. Initiatives like the Pathogen Box, which provides researchers with diverse compound sets active against NTDs, have proven successful in fostering open-access drug discovery. nih.gov Including novel isoquinoline derivatives in such screening collections could accelerate the identification of new leads.

Given that many isoquinoline alkaloids are derived from plants, there is a strong precedent for their biological activity against infectious agents. researchgate.net The unique electronic properties of the trifluoromethyl group in this compound may enhance its potential as an anti-parasitic agent. Future studies should explore the efficacy of this compound and its analogs in relevant in vitro and in vivo models of NTDs.

Advances in Sustainable Synthesis and Process Chemistry for Isoquinoline Derivatives

Traditional methods for synthesizing isoquinolines, such as the Bischler–Napieralski or Pictet–Spengler reactions, often rely on harsh conditions and pre-functionalized starting materials, limiting their efficiency and scope. researchgate.netacs.org Modern synthetic chemistry is moving towards more sustainable and atom-economical methods. ijpsjournal.com Future research in this area will be critical for the large-scale and environmentally friendly production of this compound and its derivatives.

Key areas for advancement include:

Transition-Metal Catalysis : Catalytic systems using earth-abundant 3d-transition metals (e.g., cobalt, manganese, iron, nickel, copper) are replacing precious metals like palladium and rhodium. researchgate.net These methods often involve C–H bond activation, providing a direct and efficient route to complex isoquinolines from simple precursors. acs.orgresearchgate.net

Photoredox and Electrochemical Synthesis : These techniques offer mild and green alternatives to traditional oxidative or reductive processes, often proceeding at ambient temperature and reducing the need for stoichiometric chemical reagents. ijpsjournal.com

Catalyst-Free and Green Processes : The development of reactions that proceed in environmentally benign solvents like water, or under catalyst-free conditions, represents a significant step towards sustainable chemical manufacturing. bohrium.com

These advanced synthetic strategies not only reduce the environmental impact but also expand the accessible chemical space, allowing for the creation of more diverse and complex isoquinoline derivatives for biological screening. researchgate.net

Table 2: Comparison of Synthetic Strategies for Isoquinoline Derivatives

Synthetic MethodAdvantagesChallengesReference
Traditional (e.g., Pictet-Spengler)Well-established, reliable for certain substrates.Harsh conditions, limited substrate scope, poor atom economy. acs.org
Transition-Metal Catalysis (e.g., Rh, Ru, Pd)High efficiency, broad functional group tolerance, C-H activation.Cost and toxicity of precious metals, need for external oxidants. acs.orgresearchgate.net
3d-Transition-Metal Catalysis (e.g., Co, Cu, Fe)Lower cost, earth-abundant metals, improved sustainability.Catalyst sensitivity, sometimes lower efficiency than precious metals. researchgate.net
Catalyst-Free / Green SolventsEnvironmentally benign, simple procedures, reduced waste.Often requires higher temperatures or specific substrates. bohrium.com

Development of High-Throughput Screening Libraries for this compound Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds to identify starting points for drug development. researchoutreach.orgnih.gov The success of any HTS campaign is highly dependent on the quality and diversity of the compound library being screened. researchgate.netnih.gov Creating focused libraries of derivatives based on the this compound scaffold is a logical next step for exploring its therapeutic potential.

The design of such a library should be guided by several principles:

Chemical Diversity : The library should explore a wide range of chemical space by systematically varying substituents at different positions on the isoquinoline ring. This increases the probability of finding a "hit" for a given biological target. researchgate.net

Drug-Likeness : Compounds should possess physicochemical properties (e.g., molecular weight, lipophilicity) that are consistent with favorable pharmacokinetics. Computational filters are often used to remove compounds with undesirable properties or reactive functional groups. ncsu.edu

Synthetic Tractability : The synthetic routes used to generate the library should be robust and amenable to parallel synthesis to efficiently produce a large number of analogs. nih.gov

Fragment-Based Design : An alternative approach is fragment-based drug discovery (FBDD), where smaller, less complex molecules (fragments) are screened. researchoutreach.org Derivatives of this compound could be designed as fragments to identify initial binding interactions, which are then optimized into more potent leads. researchoutreach.org

By creating and screening a well-designed chemical library, researchers can systematically probe the biological potential of the this compound scaffold, potentially identifying novel chemical probes and starting points for therapeutic programs. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 6-(Trifluoromethyl)isoquinolin-4-amine, and how are key functional groups introduced?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) of halogenated precursors. For example, 4-chloro-6-(trifluoromethyl)isoquinoline can react with ammonia or primary amines under reflux in polar aprotic solvents (e.g., ethanol, DMF) to introduce the amine group . The trifluoromethyl group is often pre-installed via direct fluorination or using trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) during intermediate steps. Reaction conditions (temperature, solvent, catalyst) are critical for regioselectivity and yield optimization.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • NMR : 1^1H NMR resolves aromatic protons (δ 7.5–9.0 ppm) and amine protons (δ 5.0–6.0 ppm). 19^{19}F NMR confirms trifluoromethyl signals at ~δ -60 to -70 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for Cl/F-containing derivatives.
  • IR Spectroscopy : Stretching vibrations for NH2_2 (~3400 cm1^{-1}) and C-F (1100–1200 cm1^{-1}) provide structural confirmation .

Q. How can researchers evaluate the biological activity of this compound in antimicrobial assays?

  • Methodological Answer : Standard protocols include:

  • In vitro MIC (Minimum Inhibitory Concentration) assays against Mycobacterium tuberculosis or other pathogens, using microdilution methods in 96-well plates .
  • Cytotoxicity screening (e.g., MTT assay on mammalian cell lines) to assess selectivity indices.
  • Structural analogs with trifluoromethyl groups often show enhanced lipophilicity and membrane penetration, which should be correlated with activity data .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from:

  • Purity differences : Use HPLC (>95% purity) and elemental analysis to confirm compound integrity .
  • Experimental variability : Standardize assay conditions (e.g., pH, inoculum size) and include positive controls (e.g., isoniazid for antimycobacterial studies).
  • Computational modeling : Compare molecular docking results (e.g., binding affinity to target enzymes) with bioactivity trends to identify structural determinants .

Q. What statistical experimental design (DoE) approaches optimize the synthesis yield of this compound?

  • Methodological Answer :

  • Factorial Design : Vary factors like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and amine equivalents (1–3 eq.) to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., time vs. conversion rate) to predict optimal conditions.
  • Example: A 23^3 factorial design reduced the number of experiments by 50% while maximizing yield to >70% in similar quinoline syntheses .

Q. How does computational reaction path analysis enhance the development of novel derivatives of this compound?

  • Methodological Answer : Tools like ICReDD integrate:

  • Quantum chemical calculations (e.g., DFT for transition-state modeling) to predict feasible reaction pathways.
  • Machine learning : Train models on existing reaction databases (e.g., Reaxys) to prioritize routes with high atom economy or low energy barriers .
  • Case study: Reaction path search methods identified regioselective amination at the 4-position over 1-position in trifluoromethyl-substituted isoquinolines .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer :

  • Electronic effects : The electron-withdrawing trifluoromethyl group deactivates the ring, directing electrophiles to the less electron-deficient 1- or 3-positions.
  • Steric effects : Bulky substituents at the 6-position hinder substitution at adjacent positions. Kinetic studies (e.g., monitoring reaction rates with varying electrophiles) validate these trends .
  • Isotopic labeling (e.g., 15^{15}N NMR) can track amine group participation in directing effects .

Q. How can stability studies under accelerated conditions inform the storage and handling of this compound?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks. Monitor degradation via HPLC for byproducts (e.g., oxidized quinoline N-oxides) .
  • pH stability : Assess solubility and decomposition in buffers (pH 1–13) to identify labile functional groups (e.g., amine protonation increases hydrolysis risk).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)isoquinolin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(Trifluoromethyl)isoquinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.